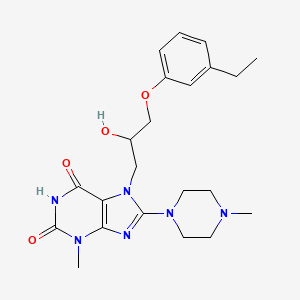

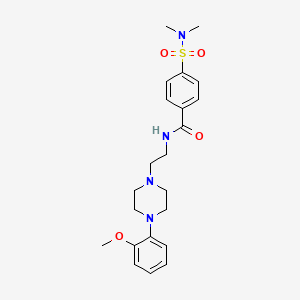

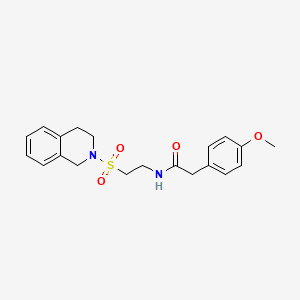

N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions that “N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide” can undergo would depend on its molecular structure . Without specific information about its structure, it’s difficult to predict what types of reactions it might participate in .Wissenschaftliche Forschungsanwendungen

Persulfate-based Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) utilizing persulfates have emerged as a significant area of interest in environmental science and technology. These processes are primarily used for the degradation of a wide range of organic pollutants in water treatment, highlighting the potential of similar compounds in environmental remediation efforts. Persulfate-based AOPs offer an alternative to traditional hydrogen peroxide-based processes, with the activation mechanisms involving different in-situ generated oxidants such as sulfate radicals and singlet oxygen, along with non-radical oxidation pathways. The impacts of various water parameters on the chemistry of persulfate-driven processes have been critically assessed, pointing towards niche applications in environmental science (Lee, Gunten, & Kim, 2020).

Aldo-Keto Reductase (AKR) Inhibition

The inhibition of AKR1C3, a target for treating hormonal and hormonal independent malignancies, has been explored through various chemical classes, including N-phenylsulfonyl compounds. This research underscores the broader implications of phenylsulfonyl and related structures in medicinal chemistry, particularly in developing therapeutics for cancer and acute myeloid leukemia. The review of patents in this area reflects the ongoing efforts to find potent and selective inhibitors, highlighting the chemical versatility of compounds bearing phenylsulfonyl substituents and their potential applications in disease treatment (Penning, 2017).

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, such as tert-butanesulfinamide, have played a significant role in the asymmetric synthesis of amines and their derivatives, demonstrating the importance of sulfonyl and related substituents in synthetic organic chemistry. These methodologies have enabled access to structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds. This area of research showcases the utility of sulfonyl-containing compounds in facilitating complex chemical syntheses (Philip et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information about “N1-butyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide”, it’s difficult to provide a comprehensive analysis of its safety and hazards .

Eigenschaften

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-butyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-2-3-13-20-18(23)19(24)21-14-12-16-9-7-8-15-22(16)27(25,26)17-10-5-4-6-11-17/h4-6,10-11,16H,2-3,7-9,12-15H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFDZDJSIDISQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)

![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)